Ibuprofen alcohol

Pain Research Ion Channel Pharmacology Neuroinflammation

Ibuprofen alcohol (CAS 36039-36-8) is the essential EP impurity P reference standard mandated for ibuprofen API and finished dosage form QC under European Pharmacopoeia monographs. Unlike parent ibuprofen, the reduced carboxylic acid-to-alcohol modification renders it nearly inactive on ASIC channels, making it the ideal negative control for isolating COX-dependent from ASIC-mediated pharmacological mechanisms. Procure with confidence for ANDA method validation, impurity profiling, or as a high-yield (~96%) synthetic intermediate. Specify ≥98% purity reference standard grade to ensure regulatory compliance.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 36039-36-8
Cat. No. B129756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen alcohol
CAS36039-36-8
Synonymsβ-Methyl-4-(2-methylpropyl)benzeneethanol;  2-(4-Isobutylphenyl)propanol;  2-(4-Isobutylphenyl)propyl Alcohol; 
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)CO
InChIInChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3
InChIKeyIZXWIWYERZDWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen Alcohol (CAS 36039-36-8): A Chemically Distinct Ibuprofen Derivative for Specialized Research and Quality Control


Ibuprofen alcohol (CAS 36039-36-8) is a reduced derivative of the widely used NSAID ibuprofen, characterized by the conversion of its carboxylic acid moiety to a primary alcohol . This structural modification fundamentally alters its biological activity, as evidenced by its near-complete loss of activity on acid-sensing ion channels (ASICs) compared to the parent compound [1]. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis and as a certified reference standard (ibuprofen EP impurity P) for analytical method validation and quality control in drug manufacturing [2].

Why Ibuprofen Alcohol (CAS 36039-36-8) Cannot Be Substituted with Ibuprofen or Other In-Class Analogs


Generic substitution between ibuprofen and ibuprofen alcohol is not scientifically valid due to their divergent biological profiles. The reduction of the carboxylic acid group in ibuprofen alcohol eliminates its activity as an inhibitor of acid-sensing ion channels (ASICs), a class of receptors implicated in pain and inflammation, while ibuprofen is a known allosteric inhibitor of ASIC1a [1]. Furthermore, ibuprofen alcohol is a documented impurity (EP impurity P) in pharmaceutical-grade ibuprofen, where its presence at regulated levels is critical for drug safety and efficacy, highlighting its distinct chemical identity and specific role in analytical and regulatory contexts rather than as a therapeutic substitute [2].

Quantitative Differentiation of Ibuprofen Alcohol (CAS 36039-36-8) from Ibuprofen and Analogs


Selective Loss of Acid-Sensing Ion Channel (ASIC) Activity Compared to Ibuprofen

Ibuprofen alcohol exhibits a near-complete loss of inhibitory activity on acid-sensing ion channels (ASICs), in contrast to the parent drug ibuprofen. A study by Lynagh et al. (2017) demonstrated that ibuprofen acts as an allosteric inhibitor of ASIC1a [1]. While specific IC50 values for ibuprofen alcohol were not reported, the authors explicitly state that ibuprofen alcohol exhibits 'very little activity' on ASICs, indicating a functional divergence from ibuprofen, which inhibits proton-induced currents in hippocampal interneurons with an IC50 of 3.42 ± 0.50 mM [2].

Pain Research Ion Channel Pharmacology Neuroinflammation NSAID Mechanism of Action

Synthesis of Ibuprofen Alcohol via High-Yield Reduction for Chemical Intermediates

Ibuprofen alcohol can be synthesized with high efficiency from methyl-2-(4-isobutylphenyl)propanoate with a reported yield of approximately 96% . An alternative route via direct reduction of ibuprofen yields about 10%, which is less efficient . This high-yield synthetic accessibility makes ibuprofen alcohol a practical and cost-effective starting material or intermediate for further derivatization compared to other, lower-yielding syntheses of similar compounds.

Chemical Synthesis Process Chemistry Pharmaceutical Intermediates Method Development

Ibuprofen Alcohol as the European Pharmacopoeia (EP) Impurity P

Ibuprofen alcohol is officially designated as Ibuprofen EP impurity P, a critical reference standard for the quality control of pharmaceutical-grade ibuprofen [1]. This designation is unique to this specific compound and distinguishes it from other ibuprofen-related impurities (e.g., Impurity F, Impurity K). Its procurement is essential for developing and validating analytical methods to meet regulatory requirements for ibuprofen drug products, a function not served by the primary drug substance or other impurities.

Pharmaceutical Quality Control Analytical Chemistry Regulatory Compliance Reference Standards

High-Value Procurement Scenarios for Ibuprofen Alcohol (CAS 36039-36-8)


Reference Standard for EP-Compliant Ibuprofen Quality Control

Procure ibuprofen alcohol for use as a certified reference standard in the quantification of EP impurity P during the analytical method development, validation, and routine quality control of ibuprofen active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for compliance with European Pharmacopoeia standards [1].

Chemical Intermediate in High-Yield Synthesis of Ibuprofen Derivatives

Utilize ibuprofen alcohol as a key intermediate in the efficient synthesis of more complex ibuprofen analogs, prodrugs, or other research compounds. The high-yield (~96%) synthetic route from methyl-2-(4-isobutylphenyl)propanoate [1] makes it a cost-effective starting material for building chemical libraries or producing specialized derivatives.

Negative Control for ASIC-Mediated Pain and Inflammation Studies

Ibuprofen alcohol can be effectively employed as a negative control compound in electrophysiology or in vivo studies designed to isolate the ASIC-mediated effects of ibuprofen. Given its near-complete lack of activity on ASICs [1], it provides a chemically similar but pharmacologically silent comparator to distinguish COX-dependent from ASIC-dependent mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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